molecular formula C8H14N2O4 B1403436 4,7-Diaza-spiro[2.5]octane oxalate CAS No. 1389264-25-8

4,7-Diaza-spiro[2.5]octane oxalate

Cat. No. B1403436
M. Wt: 202.21 g/mol
InChI Key: JKTRMKCHMLQDJM-UHFFFAOYSA-N
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Description

4,7-Diaza-spiro[2.5]octane oxalate is a chemical compound with the CAS Number: 1389264-25-8 . It has a molecular weight of 202.21 and a molecular formula of C8H14N2O4 . It is a white solid and is commonly used as a pharmacological tool in medical research.


Synthesis Analysis

The synthesis of 4,7-Diaza-spiro[2.5]octane compounds involves an esterification reaction . The base addition in this reaction needs to be excessive, for example, 2 to 6 times of the molar amount .


Molecular Structure Analysis

The molecular structure of 4,7-Diaza-spiro[2.5]octane oxalate consists of two nitrogen atoms and a spiro ring . It has an average mass of 202.208 Da and a monoisotopic mass of 202.095352 Da .


Chemical Reactions Analysis

4,7-Diaza-spiro[2.5]octane oxalate is an organic intermediate used as a synthetic fragment of drug molecules .


Physical And Chemical Properties Analysis

4,7-Diaza-spiro[2.5]octane oxalate is sparingly soluble in water and highly soluble in organic solvents such as ethanol, chloroform, dimethyl sulfoxide, and acetonitrile. It is a weak base with a pKa of 8.5 ± 0.1 in water. It has a melting point of 228–230°C.

Scientific Research Applications

Catalytic Synthesis Applications

  • Silica-bonded 1,4-diaza-bicyclo[2.2.2]octane-sulfonic acid chloride, a derivative of the 1,4-diaza-bicyclo[2.2.2]octane ring, has been used as a nanostructured catalyst for the synthesis of spiropyrans, highlighting its potential in green chemistry and efficient synthesis processes (Moosavi‐Zare et al., 2016).

Molecular Structure Analysis

  • Research involving the conformational analysis of gaseous 1-oxa-spiro[2.5]octane, a related compound, has contributed to understanding the effects of spiro substitution on the conformational behavior of cyclohexane rings (Boulebnane, Roussy, & Iratçabal, 1988).

Chemical Reaction Mechanisms

  • Spiro[2.5]octane has been used in the study of reaction mechanisms, such as in the investigation of cytochrome P450 enzymes' hydroxylation mechanisms, using different substrates like norcarane and spiro[2.5]octane (Auclair et al., 2002).

Synthesis of Spiro Compounds

  • The synthesis of 1,1′-(butane-1,4-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) hydroxide, a basic ionic liquid with dual basic functional groups, has been reported for the efficient synthesis of spiro-4H-pyrans, illustrating the versatility of spiro compounds in organic synthesis (Goli-Jolodar, Shirini, & Seddighi, 2016).

Safety And Hazards

The safety information for 4,7-Diaza-spiro[2.5]octane oxalate includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

4,7-diazaspiro[2.5]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.C2H2O4/c1-2-6(1)5-7-3-4-8-6;3-1(4)2(5)6/h7-8H,1-5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTRMKCHMLQDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Diaza-spiro[2.5]octane oxalate

CAS RN

1389264-25-8
Record name 4,7-Diazaspiro[2.5]octane, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389264-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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